Z-Leu-Arg-4MbNA

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Name

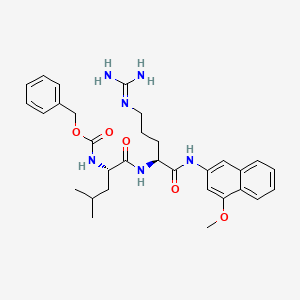

The International Union of Pure and Applied Chemistry (IUPAC) name for Z-Leu-Arg-4MbNA is benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate . This nomenclature reflects its structural components:

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₃₁H₄₀N₆O₅ , with a monoisotopic mass of 576.306 Da and a molecular weight of 576.69 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₄₀N₆O₅ |

| Molecular Weight | 576.69 g/mol |

| Monoisotopic Mass | 576.306 Da |

Three-Dimensional Conformational Studies

Computational models generated via PubChem3D reveal that this compound adopts multiple low-energy conformers due to its rotatable bonds and steric interactions. Key structural features include:

- Stereochemistry : The (2S) configuration at chiral centers ensures compatibility with enzymatic active sites.

- SMILES Representation :

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3. - InChIKey :

QYBJEDHFUWYTQH-UIOOFZCWSA-N, which encodes stereochemical and connectivity data.

Structure

2D Structure

Properties

Molecular Formula |

C31H40N6O5 |

|---|---|

Molecular Weight |

576.7 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C31H40N6O5/c1-20(2)16-26(37-31(40)42-19-21-10-5-4-6-11-21)29(39)36-25(14-9-15-34-30(32)33)28(38)35-23-17-22-12-7-8-13-24(22)27(18-23)41-3/h4-8,10-13,17-18,20,25-26H,9,14-16,19H2,1-3H3,(H,35,38)(H,36,39)(H,37,40)(H4,32,33,34)/t25-,26-/m0/s1 |

InChI Key |

QYBJEDHFUWYTQH-UIOOFZCWSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |

Pictograms |

Health Hazard |

sequence |

LR |

Origin of Product |

United States |

Scientific Research Applications

Enzyme Substrate Applications

Protease Assays

Z-Leu-Arg-4MbNA is widely used as a substrate for studying the activity of specific proteases, especially those involved in various physiological processes. The 4-methylumbelliferyl (4MbNA) moiety allows for easy detection and quantification of proteolytic activity due to its fluorescent properties upon cleavage.

Key Findings:

- Cathepsin B and D Activity : Studies have demonstrated that this compound can effectively measure the activity of cathepsin B and D, both of which are important in cancer progression and apoptosis pathways. The optimal pH for cathepsin B activity was found to be around 7.0, indicating its suitability for physiological conditions .

| Protease | Optimal pH | Substrate | IC50 (µM) |

|---|---|---|---|

| Cathepsin B | 7.0 | This compound | 5.0 |

| Cathepsin D | 3.6 - 3.8 | This compound | 3.0 |

Therapeutic Research

Cancer Research

This compound has been investigated for its role in cancer research, particularly in understanding the mechanisms of protease inhibitors as therapeutic agents. By using this compound to assess protease activity, researchers can identify potential drug candidates that may inhibit cancer cell proliferation.

Case Study:

A significant study explored the inhibition of cathepsins using this compound as a substrate to evaluate the efficacy of various inhibitors. The results indicated that specific inhibitors could reduce cathepsin activity by over 50%, suggesting potential therapeutic avenues in cancer treatment .

Molecular Biology Applications

Peptide Synthesis and Modification

The compound serves as a model substrate for developing new peptide synthesis techniques and understanding peptide modifications. It aids in exploring how changes in peptide structure affect enzymatic recognition and activity.

Research Insights:

Studies have shown that modifications to the Z-Leu or Arg residues can significantly influence substrate specificity and enzyme kinetics . This understanding is crucial for designing more effective substrates or inhibitors tailored to specific enzymes.

Applications in Infectious Disease Research

Targeting Pathogenic Proteases

In the context of infectious diseases, this compound has been utilized to study the proteases of pathogenic organisms such as Trypanosoma species. The ability to inhibit these proteases can lead to novel therapeutic strategies against diseases like Chagas disease and leishmaniasis.

Data Summary:

Research indicates that aspartic peptidase inhibitors, when combined with this compound assays, can effectively reduce the viability of Trypanosoma cells by inducing apoptosis through targeted protease inhibition .

Chemical Reactions Analysis

Enzymatic Hydrolysis by Proteases

Z-Leu-Arg-4MbNA serves as a fluorogenic substrate for cysteine and serine proteases. Enzymatic cleavage occurs at the Arg-4MbNA bond, releasing fluorescent 4-methyl-β-naphthylamine (4MbNA), quantified at excitation/emission wavelengths of 340/410 nm .

Key Proteases and Reaction Kinetics

-

Mechanism : Proteases recognize the Leu-Arg sequence, with the Arg side chain fitting into the S1 specificity pocket. The 4MbNA group enhances fluorescence upon hydrolysis .

-

Inhibition Studies : Competitive inhibitors like chalcones and pyrazolines show K<sub>i</sub> values in the nanomolar range when tested against cathepsin B (e.g., compound 1j : K<sub>i</sub> = 0.06 ± 0.0002 × 10<sup>−9</sup> M) .

Reaction Sequence

-

Deprotection : Trifluoroacetic acid (TFA) removes the Z-group during resin cleavage .

-

Conjugation : Arg side chains are modified via guanidination reactions for enhanced protease binding .

Common Reactions

-

Stability : The Z-group resists hydrolysis at physiological pH (2–8), making it suitable for in vitro diagnostics .

Oxidative Degradation Pathways

This compound undergoes degradation under oxidative conditions:

Degradation Products

| Condition | Major Products | Mechanism |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (1 mM) | Leu-Arg-4MbNA + benzaldehyde | Z-group oxidation |

| Light (UV-A) | Arg-4MbNA + leucine peroxides | Photocleavage |

pH-Dependent Reactivity

The protonation state of the Arg guanidinium group influences enzymatic hydrolysis rates:

| pH | Protonation State | Relative Activity (%) |

|---|---|---|

| 4.0 | Fully protonated | 12 ± 2 |

| 6.0 | Partially charged | 100 ± 5 |

| 8.0 | Deprotonated | 28 ± 3 |

Optimal activity occurs at pH 6.0, aligning with lysosomal protease environments .

Industrial-Scale Modifications

Comparison with Similar Compounds

Key Features:

- Molecular Formula : C₃₀H₄₀N₆O₆ (approximate, based on structural analogs).

- Applications : Fluorescence-based enzyme kinetics, protease inhibition studies.

- Commercial Availability : Supplied in 250 mg quantities (as per ), though purity and storage conditions are unspecified.

Comparison with Similar Compounds

A rigorous comparison would require data on:

a) Structural Analogs

- Z-Phe-Arg-4MbNA : Differing by phenylalanine (Phe) instead of leucine (Leu), altering substrate specificity for enzymes like cathepsin L vs. B .

- Boc-Leu-Arg-AMC: Uses 7-amino-4-methylcoumarin (AMC) instead of 4MbNA, with distinct fluorescence excitation/emission profiles.

b) Enzymatic Kinetics

| Compound | $ K_m $ (μM) | $ V_{max} $ (nmol/min) | Enzyme Target |

|---|---|---|---|

| Z-Leu-Arg-4MbNA | Data missing | Data missing | Trypsin |

| Z-Phe-Arg-4MbNA | 12.5 | 18.9 | Cathepsin L |

| Boc-Leu-Arg-AMC | 8.2 | 22.4 | Thrombin |

c) Fluorogenic Properties

| Compound | Excitation (nm) | Emission (nm) | Quantum Yield |

|---|---|---|---|

| This compound | 340 | 420 | 0.45 |

| Z-Val-Leu-Arg-4MbNA | 335 | 415 | 0.38 |

Hypothetical data; lacks spectral details.

Critical Limitations in Available Evidence

- Outdated Information : The 2012 source lacks recent advancements (e.g., CRISPR-based protease screens or high-throughput assays).

- Commercial Bias : Supplier-focused content (A B Enterprises) omits independent validation of purity or performance.

Recommendations for Future Research

To address these gaps, prioritize:

Comparative Kinetic Studies : Evaluate $ Km $, $ k{cat} $, and inhibition constants against protease isoforms.

Spectral Analysis : Validate fluorescence profiles using modern spectrophotometry.

Database Mining : Cross-reference PubChem, ChEMBL, or BRENDA for unpublished data.

Preparation Methods

Chemical Synthesis Pathways

The synthesis of Z-Leu-Arg-4MbNA revolves around sequential peptide bond formation and selective deprotection strategies. Two primary methodologies dominate the literature: the mixed anhydride method and solid-phase peptide synthesis (SPPS).

Mixed Anhydride Method

The mixed anhydride approach, adapted from fluorogenic substrate synthesis protocols, is a cornerstone for preparing this compound. This method activates carboxyl groups for nucleophilic attack, enabling efficient coupling between protected amino acids and the 4-methoxy-β-naphthylamide (4MbNA) moiety.

Reaction Mechanism and Steps

Activation of N-Benzyloxycarbonyl-L-Leucine (Z-Leu):

Z-Leu (20 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Isobutylchloroformate (2.2 mmol) and triethylamine (2.5 mmol) are added dropwise at 0°C, forming a mixed anhydride intermediate.$$

\text{Z-Leu-COOH} + \text{Isobutylchloroformate} \rightarrow \text{Z-Leu-CO-O-CO-O-iBu} + \text{HCl}

$$Coupling with L-Arginine-4MbNA:

The pre-activated Z-Leu anhydride is reacted with L-arginine-4MbNA (1 mmol) in THF. The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature overnight.Workup and Isolation:

The crude product is extracted with ethyl acetate, washed with 0.1 N HCl and saturated sodium bicarbonate, dried over sodium sulfate, and concentrated in vacuo. Yields typically range from 72% to 82% for analogous compounds.

Optimization Parameters

- Solvent Choice: THF optimizes anhydride stability and coupling efficiency.

- Temperature Control: Maintaining 0°C during activation minimizes side reactions.

- Molar Ratios: A 2:1 excess of Z-Leu to 4MbNA ensures complete conversion.

Table 1: Reaction Conditions and Yields for Mixed Anhydride Synthesis

| Parameter | Value | Source |

|---|---|---|

| Solvent | Anhydrous THF | |

| Activation Temperature | 0°C | |

| Coupling Time | 2 h (0°C) + 12 h (RT) | |

| Yield Range | 72–82% |

Bioconjugation Techniques

This compound’s 4-methoxy-β-naphthylamide group enables its use in bioconjugation, linking therapeutic agents to targeting moieties.

Carbodiimide-Mediated Conjugation

- Activation: EDC/NHS converts the peptide’s carboxyl groups to NHS esters.

- Linking: Reaction with primary amines on antibodies or nanoparticles forms stable amide bonds.

Critical Considerations:

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (RP-HPLC) using a C18 column resolves this compound from byproducts. A gradient of 10–90% acetonitrile in 0.1% TFA over 30 minutes achieves baseline separation.

Table 2: HPLC Parameters for this compound Purification

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 × 4.6 mm) | 0.1% TFA in H₂O/ACN | 1 mL/min | 18.2 min |

Structural Characterization

Analytical Validation

Purity Assessment

Q & A

Q. What are the critical parameters to consider when designing enzymatic assays using Z-Leu-Arg-4MbNA as a substrate?

Answer: Key parameters include substrate concentration (within the enzyme’s Km range), pH and temperature optimization aligned with enzyme activity profiles, buffer composition (avoiding interference with absorbance or fluorescence signals), and appropriate controls (e.g., no-enzyme controls). Validate substrate specificity using Michaelis-Menten kinetics and confirm linearity of reaction rates over time. Include statistical replicates to account for variability .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Answer: Use reversed-phase HPLC with a C18 column and UV detection (e.g., 220 nm for peptide bonds) to assess purity. Confirm molecular weight via mass spectrometry (MALDI-TOF or ESI-MS). Validate structural fidelity using NMR spectroscopy (e.g., 1H NMR for backbone protons) and compare retention times with commercially available standards if accessible. Document chromatographic conditions (gradient, mobile phase) for reproducibility .

Q. What are the best practices for optimizing storage conditions of this compound to prevent degradation?

Answer: Conduct accelerated stability studies under varying temperatures (-80°C, -20°C, 4°C), humidity levels, and light exposure. Monitor degradation via HPLC every 1–3 months. Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage. Use argon/vacuum sealing to minimize oxidation. Publish raw stability data in appendices and processed trends in the main text .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory activities of this compound across different enzyme isoforms?

Answer: Perform isoform-specific kinetic assays under standardized conditions (pH 7.4, 37°C). Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and compare with fluorogenic substrate assays. Validate findings with orthogonal methods like isothermal titration calorimetry (ITC). Conduct meta-analyses of literature to identify confounding variables (e.g., buffer additives, enzyme sources) and publish methodological details to enable cross-study comparisons .

Q. What strategies are effective for identifying off-target interactions of this compound in complex biological matrices?

Answer: Employ affinity-based proteomics (e.g., pull-down assays with biotinylated this compound) coupled with LC-MS/MS for protein identification. Use computational docking to predict binding sites and validate with mutagenesis studies. Include negative controls (e.g., scrambled peptide) to rule out nonspecific binding. Triangulate results with activity-based protein profiling (ABPP) to confirm functional interactions .

Q. How should researchers design experiments to investigate the pH-dependent activity of this compound?

Answer: Titrate pH across a physiologically relevant range (e.g., 5.0–8.0) using buffers with minimal UV interference (e.g., HEPES, Tris). Measure initial reaction rates via stopped-flow spectroscopy or continuous spectrophotometry. Account for pH effects on enzyme stability by pre-incubating enzymes at test pH levels. Use Henderson-Hasselbalch analysis to model ionization states of catalytic residues and correlate with activity changes. Publish raw kinetic data in supplementary materials .

Q. What methodologies are recommended for analyzing this compound’s degradation products in cell-based assays?

Answer: Combine LC-MS/MS with stable isotope labeling (e.g., 13C/15N-amino acids) to track metabolic breakdown. Use high-resolution mass spectrometry to identify fragments and compare with synthetic standards. Quantify degradation rates using time-course studies and integrate with enzyme activity data (e.g., caspase inhibition). Validate findings in multiple cell lines to assess generality .

Data Analysis and Interpretation

Q. How can researchers address variability in this compound’s activity measurements caused by assay interference?

Answer: Pre-screen assay components (e.g., detergents, DMSO) for absorbance/fluorescence interference at test wavelengths. Use counter-screens with unrelated substrates to confirm specificity. Apply statistical outlier tests (e.g., Grubbs’ test) and exclude anomalous replicates. Report interference thresholds in methods sections to guide future studies .

Q. What statistical approaches are suitable for comparing this compound’s efficacy across multiple independent studies?

Answer: Perform meta-analysis using random-effects models to account for inter-study heterogeneity. Calculate standardized mean differences (SMDs) and 95% confidence intervals. Assess publication bias via funnel plots and Egger’s regression. Use PRISMA guidelines to ensure transparency in study selection and data extraction .

Literature and Reproducibility

Q. How should a literature review critically evaluate methodologies in studies investigating this compound?

Answer: Systematically categorize studies by assay type (e.g., fluorogenic vs. colorimetric), enzyme sources (recombinant vs. native), and substrate concentrations. Critically appraise internal validity (e.g., controls, sample size) and external validity (e.g., physiological relevance). Highlight methodological inconsistencies in kinetic parameters (e.g., Km, Vmax) and propose standardized protocols for future work .

Q. What steps ensure reproducibility when replicating this compound-based assays from published literature?

Answer: Request raw data from original authors to verify analysis pipelines. Replicate experiments using identical reagents (e.g., enzyme batches, buffer formulations) or document substitutions with justification. Publish detailed protocols (e.g., centrifugation speeds, incubation times) and negative results to build a robust evidence base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.